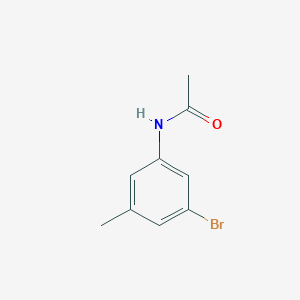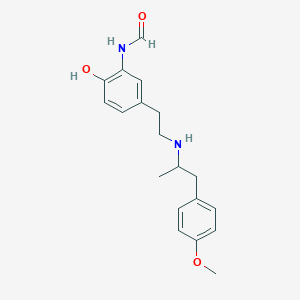![molecular formula C10H16N4O4 B12302276 L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes an imidazole ring, making it a crucial component in various biochemical processes . This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) typically involves the use of protected amino acids and peptide coupling reagents. One common method is the solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a resin and sequentially reacted with protected amino acids. The reaction conditions often include the use of coupling agents like HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified using techniques such as ion-exchange chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the imidazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Carbodiimides like EDCI for amide formation, and alcohols for esterification.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters and amides of the amino and carboxyl groups.
Applications De Recherche Scientifique
L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in enzyme catalysis and as a precursor to histamine.
Medicine: Investigated for its potential in treating inflammatory diseases and as a component in nutritional supplements.
Industry: Used in the production of pharmaceuticals and as a food additive.
Mécanisme D'action
The mechanism of action of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) involves its interaction with various molecular targets. In biological systems, it acts as a precursor to histamine, which is involved in immune responses and gastric acid secretion. The imidazole ring can coordinate with metal ions, playing a role in enzyme catalysis and stabilization of protein structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidine: The parent amino acid, which lacks the additional amino and carboxyl groups.
Histamine: A decarboxylated derivative of histidine, involved in immune responses.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Uniqueness
Its ability to participate in diverse chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H16N4O4 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
(2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1 |
Clé InChI |
HQALXSNWXVRIFR-XPUUQOCRSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)


![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)




![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
